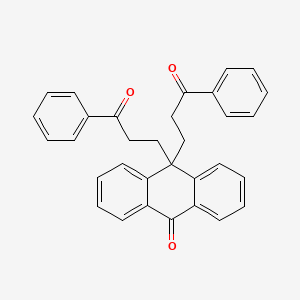

10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one

Description

10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one is a substituted anthracenone derivative characterized by two 3-oxo-3-phenylpropyl groups at the C10 position of the anthracene backbone. Anthracenones, such as anthracen-9(10H)-one (anthrone), are structurally and functionally significant due to their electron-deficient aromatic system and diverse applications in medicinal chemistry, materials science, and organic synthesis . The 3-oxo-3-phenylpropyl substituents may enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions compared to simpler alkyl or aryl groups.

Properties

CAS No. |

52236-44-9 |

|---|---|

Molecular Formula |

C32H26O3 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

10,10-bis(3-oxo-3-phenylpropyl)anthracen-9-one |

InChI |

InChI=1S/C32H26O3/c33-29(23-11-3-1-4-12-23)19-21-32(22-20-30(34)24-13-5-2-6-14-24)27-17-9-7-15-25(27)31(35)26-16-8-10-18-28(26)32/h1-18H,19-22H2 |

InChI Key |

MAKVJESWALYYAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CCC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Alkylation Using α-Chloromethyl Ethers and Base Catalysis

- Method: Anthralin is alkylated at the 10-position by reacting with α-chloromethyl ethers derived from phenylacetaldehyde or related aldehydes.

- Catalyst/Base: The reaction employs a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low temperature (0 °C).

- Reaction Conditions: The reaction is carried out in an aprotic solvent like dichloromethane under nitrogen atmosphere.

- Outcome: This method yields 10-(1-methoxy-3-phenylpropyl)-9(10H)-anthracenones, which upon base-catalyzed elimination of methanol, form the desired 10,10-bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one derivatives.

- Yields: Good yields are reported, typically in the range of 60-80% depending on purification.

Suzuki/Sonogashira Cross-Coupling Approaches

- Method: Cross-coupling reactions between halogenated anthracene derivatives and phenyl-substituted organometallic reagents (e.g., boronic acids or alkynes) can be employed to form the carbon-carbon bonds needed.

- Catalysts: Palladium-based catalysts with phosphine ligands are used.

- Advantages: These methods provide high selectivity and efficiency in forming the substituted anthracene core.

- Limitations: Requires pre-functionalized anthracene derivatives and organometallic reagents, which may add synthetic steps.

Preparation of Key Intermediate: 9,10-Bis(chloromethyl)anthracene

- Relevance: This intermediate is crucial for introducing substituents at the 9 and 10 positions of anthracene.

- Synthesis: Anthracene is reacted with 1,3,5-trioxane in the presence of hydrochloric acid, acetic acid, and a phase transfer catalyst such as hexadecyltrimethylammonium bromide.

- Reaction Conditions: The reaction is conducted in aqueous acidic medium at controlled temperatures.

- Yield: High yields (~89%) of 9,10-bis(chloromethyl)anthracene are obtained rapidly (within 10 minutes).

- Significance: This step provides a scalable and green chemistry-compliant route to a key precursor for further functionalization.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Non-nucleophilic, facilitates alkylation |

| Solvent | Dichloromethane (CH2Cl2) | Aprotic, inert solvent |

| Temperature | 0 °C to room temperature | Low temperature favors selectivity |

| Reaction Time | Minutes to several hours | Depends on step (alkylation vs elimination) |

| Phase Transfer Catalyst | Hexadecyltrimethylammonium bromide | Used for chloromethylation of anthracene |

| Acid Medium | HCl (37%), Acetic acid | For chloromethylation step |

| Yield | 60-89% | Varies by step and purification |

Mechanistic Insights

- Alkylation Mechanism: The base deprotonates the anthralin at the 10-position, generating a nucleophilic site that attacks the electrophilic α-chloromethyl ether, forming a carbon-carbon bond.

- Elimination Step: Base-catalyzed elimination of methanol from the intermediate ether yields the α,β-unsaturated ketone structure characteristic of the 3-oxo-3-phenylpropyl substituent.

- Chloromethylation: The chloromethylation of anthracene involves electrophilic substitution facilitated by formaldehyde equivalents (from 1,3,5-trioxane) under acidic conditions, with phase transfer catalysis enhancing reagent contact.

Summary Table of Preparation Steps

Additional Notes

- The methods emphasize mild reaction conditions to preserve the anthracene core and avoid over-oxidation.

- Purification typically involves chromatography using mixtures of methylene chloride and hexane or other organic solvents.

- The synthetic routes allow for structural modifications at the phenyl rings or the propyl chain, enabling tuning of photophysical properties.

- The preparation methods align with green chemistry principles by minimizing hazardous solvents and using catalytic amounts of reagents where possible.

Chemical Reactions Analysis

10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation are typically anthraquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.

Substitution: Substitution reactions can occur at the phenyl rings or the anthracene core.

Scientific Research Applications

10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a fluorescent probe for imaging and detecting biological molecules. Its fluorescence properties make it suitable for use in various biological assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry: In the industrial sector, it is used in the production of OLEDs and other electronic devices.

Mechanism of Action

The mechanism of action of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one involves its interaction with molecular targets through its anthracene core and phenyl substituents. The compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is utilized in various applications, including imaging and sensing. The molecular pathways involved in its action are related to its ability to participate in electron transfer and energy transfer processes .

Comparison with Similar Compounds

Key Compounds:

XE991 (10,10-Bis(4-pyridinylmethyl)anthracen-9(10H)-one) Substituents: Two 4-pyridinylmethyl groups. Properties: High affinity for Kv7 potassium channels, used as a selective blocker in neuropharmacological studies . Comparison: The pyridinyl groups in XE991 confer polarizability and hydrogen-bonding capability, enhancing interactions with ion channels.

10-Methylanthracen-9(10H)-one Substituents: Methyl group at C10. Properties: Lower bond ellipticity (0.023) compared to anthraquinone derivatives, indicating reduced electron delocalization . Comparison: The methyl group provides minimal steric hindrance and electron-withdrawing effects, making it less reactive than the target compound’s bulkier, electron-deficient substituents.

9-Oxo-10-diphenylphosphinoylanthracene Substituents: Diphenylphosphine oxide at C10. Properties: High bond ellipticity (23.705), suggesting significant electron density redistribution .

Material Science

- AT-spiro-DMACF: An anthracenone-based spiro compound used in OLEDs, where substituents shift the LUMO to enable aggregation-induced delayed fluorescence .

- Redox-active polymers: Anthraquinone derivatives (e.g., 10-(1,3-dithiol-2-ylidene)anthracen-9(10H)-one) serve as cathode materials in organic batteries .

- Target Compound : The bis(3-oxo-3-phenylpropyl) groups could stabilize charge-transfer states or improve solubility in polymer matrices.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 10,10-bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one and its derivatives?

- Answer : The compound can be synthesized via aldol condensation or nucleophilic substitution reactions. For example, analogous anthrone derivatives are prepared by reacting anthrone with aldehydes (e.g., 4-cyanobenzaldehyde) under acidic or basic conditions. Characterization typically involves nuclear magnetic resonance (NMR), infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and elemental analysis . Single-crystal X-ray diffraction (XRD) is critical for confirming stereochemistry and molecular conformation .

Q. What spectroscopic techniques are recommended for structural elucidation?

- Answer :

- NMR : H and C NMR identify proton environments and carbon frameworks. For example, aromatic protons in anthracenone derivatives resonate between δ 6.42–7.89 ppm, while ketone carbons appear at ~170–175 ppm .

- IR : Stretching vibrations for C=O (1715–1735 cm) and C≡N (2220 cm) confirm functional groups .

- XRD : Resolves bond lengths, angles, and supramolecular interactions (e.g., C–H···π stacking in crystal structures) .

Q. How does the anthracenone core influence physicochemical properties?

- Answer : The planar anthracenone moiety enables π-π stacking and charge-transfer interactions, critical for optoelectronic applications. Substituents like 3-oxo-3-phenylpropyl groups enhance solubility in polar solvents (e.g., DMSO, THF) and modulate redox potentials .

Advanced Research Questions

Q. How can electrochemical properties (HOMO/LUMO levels) be determined for applications in energy devices?

- Answer : Square wave voltammetry (SWV) or cyclic voltammetry (CV) in anhydrous acetonitrile with a Ag/Ag reference electrode calculates HOMO/LUMO potentials. For example, anthracenone derivatives exhibit LUMO levels near −3.2 eV, suitable for electron transport in dye-sensitized solar cells (DSSCs) .

Q. What strategies optimize aggregation-induced delayed fluorescence (AIDF) in OLEDs?

- Answer : Frontier molecular orbital engineering shifts the LUMO to electron-deficient moieties (e.g., anthracen-9(10H)-one) while retaining HOMO localization on donor groups. This enhances intermolecular charge transfer, achieving AIDF with external quantum efficiencies up to 9.8% in non-doped OLEDs .

Q. How do metal complexes of anthracenone derivatives enhance biological activity?

- Answer : Coordination with Mn(II), Co(II), Ni(II), or Cu(II) ions via carbonyl or imino groups improves DNA intercalation and antibacterial efficacy. For example, 10-((2-hydroxyphenyl)imino)anthracen-9(10H)-one complexes show enhanced cleavage activity against plasmid DNA .

Q. What in vitro models assess pharmacokinetic (ADME) properties?

- Answer : Rat liver microsomes or hepatocyte incubations identify metabolites like anthraquinone and 9-hydroxyanthracene. LC-MS/MS quantifies metabolic yields, while Caco-2 cell monolayers evaluate intestinal permeability .

Q. How do substituents affect reaction kinetics in aromatic systems?

- Answer : Electron-withdrawing groups (e.g., cyano) accelerate nucleophilic aromatic substitution by polarizing the anthracenone core. Kinetic studies using UV-Vis spectroscopy or HPLC monitor reaction progress under varying temperatures and catalysts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.